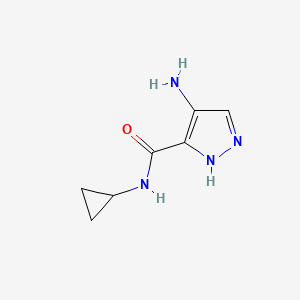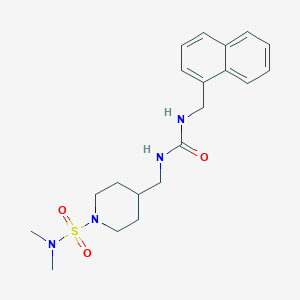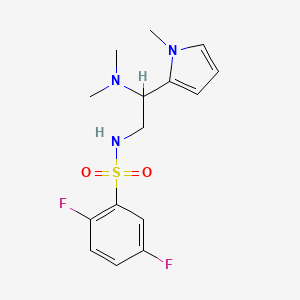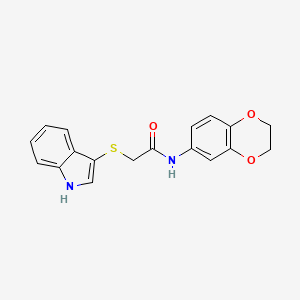![molecular formula C14H14N2O2S B2680497 4-methyl-2-(phenylsulfonyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 339019-62-4](/img/structure/B2680497.png)
4-methyl-2-(phenylsulfonyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-2-(phenylsulfonyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a synthetic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CPS-121 or NPS-2143 and is primarily used in the study of calcium signaling pathways.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Chemoselective Reactions : The chemoselective reactions involving derivatives of pyrimidine, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, have been studied for their unique reactivity with amines. These reactions demonstrate the potential of such compounds in synthesizing targeted chemical structures, indicating their versatility in organic synthesis (Baiazitov et al., 2013).
Antimicrobial Applications : Novel pyrazolopyrimidine derivatives incorporating phenylsulfonyl groups have shown significant antimicrobial activity. These compounds, synthesized through a one-pot reaction strategy, have displayed effectiveness against various bacteria and fungi, surpassing some reference drugs in activity (Alsaedi et al., 2019).
Nonlinear Optical Materials : A detailed study on derivatives of thiopyrimidine for their nonlinear optical (NLO) properties has been conducted. These compounds, including phenyl pyrimidine derivatives, have been analyzed for their electronic, linear, and NLO potential, showcasing their applicability in optoelectronic and high-tech applications (Hussain et al., 2020).
Surface Coating and Printing Ink : The incorporation of pyrimidine derivatives into polyurethane varnish and printing ink has been explored for their antimicrobial effects. Compounds containing the phenylsulfonyl group demonstrated a strong antimicrobial effect when applied to surfaces, suggesting their use in creating antimicrobial coatings (El‐Wahab et al., 2015).
Potential Applications
Organic Synthesis : The synthesis and study of the reactivity of pyrimidinyl sulphones and sulphoxides offer insights into their potential applications in organic chemistry. These compounds present a range of nucleophilic displacement reactions, providing a foundation for the development of novel synthetic pathways (Brown & Ford, 1967).
Material Science : The exploration of thiopyrimidine derivatives in material science, especially for their NLO properties, opens avenues for their use in developing new materials for optical and electronic devices. The comparative analysis between theoretical and experimental studies on these compounds highlights their potential in enhancing the performance of NLO materials (Hussain et al., 2020).
Wirkmechanismus
Target of Action
The primary targets of 2-(benzenesulfonyl)-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . They stimulate phosphate transfer from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates .
Mode of Action
2-(benzenesulfonyl)-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine exerts its action by inhibiting protein kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The action of 2-(benzenesulfonyl)-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine affects the biochemical pathways involving protein kinases . The inhibition of these enzymes disrupts the signaling processes they control, leading to downstream effects on cell growth, differentiation, migration, and metabolism .
Pharmacokinetics
Similar pyrimidine analogues have been found to be prodrugs that need to be activated within the cell . They undergo several metabolic steps, including sequential phosphorylation to their monophosphate, diphosphate, and triphosphate forms . These intracellularly formed nucleotides are responsible for the pharmacological effects .
Result of Action
The molecular and cellular effects of 2-(benzenesulfonyl)-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine’s action are primarily related to its inhibition of protein kinases . This leads to disruptions in cell growth, differentiation, migration, and metabolism . The compound’s anticancer potential is due to these disruptions .
Eigenschaften
IUPAC Name |
2-(benzenesulfonyl)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-10-12-8-5-9-13(12)16-14(15-10)19(17,18)11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPNPLBXIYXZMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=NC(=N1)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2680414.png)

![5-(Aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2680417.png)

![N-[(1S)-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide](/img/structure/B2680419.png)
![N,3-bis(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2680421.png)
![N-[(4-fluorophenyl)methyl]-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2680423.png)

![ethyl 1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2680426.png)
![2-(3,4-Dimethoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2680427.png)

![2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-pentyl-1,3-thiazole-5-carboxamide](/img/structure/B2680429.png)
![3-Amino-5-(4-chlorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2680430.png)
![4-(dimethylsulfamoyl)-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2680432.png)